REACTION_CXSMILES
|
[CH3:1][NH:2][O:3][CH3:4].Cl.[C:6](Cl)(=[O:10])[C:7](Cl)=[O:8]>C(Cl)Cl.N1C=CC=CC=1>[CH3:1][N:2]([O:3][CH3:4])[C:7]([C:6]([N:2]([CH3:1])[O:3][CH3:4])=[O:10])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
CNOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CH2Cl2 pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 250 mL of sat'd NaCl
|
Type
|
EXTRACTION
|
Details
|
the quenched mixture was extracted with 3×400 mL of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 250 mL of MTBE
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C(=O)N(OC)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.28 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |